molecular formula C15H14O2 B1597973 2-(3-Methoxyphenyl)-1-phenylethan-1-one CAS No. 29955-26-8

2-(3-Methoxyphenyl)-1-phenylethan-1-one

Cat. No. B1597973
Key on ui cas rn: 29955-26-8
M. Wt: 226.27 g/mol
InChI Key: PCPRLBDYPYGZOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06720315B2

Procedure details

A mixture of m-anisaldehyde (29.37 g, 21.57 mmol) and phenylacetic acid (29.37 g, 21.57 mmol) in acetic anhydride (200 mL) was stirred with triethylamine (30 mL). The reaction mixture was heated at reflux for 4 h, then cooled to 80-90° C., then water (500 mL) was added slowly. Oil separated, which upon stirring and cooling produced a light orange solid. The solid was filtered, washed with water and dried to afford 35 g (64%) of the desired 2-phenyl-m-methoxycinnamic acid. Triethylamine (17 mL) was added to a mixture of 2-phenyl-m-methoxycinnamic acid (30.0 g, 118.0 mmol) and diphenylphosphorylazide (28 mL) in toluene (200 mL) at 0° C. After the reaction had been complete (3 h), the reaction mixture was quenched with concentrated HCl (20 mL) and extracted with ether (200 mL). The organic layer was concentrated and the residue was stirred further with Conc. HCl (100 mL) and dioxane (100 mL) for 24 h. The reaction mixture was diluted with water (400 mL) and was extracted with ether (3×300 mL). The ether layer was dried and concentrated to afford 10 g (38%) of the desired product. 1H NMR (CDCl3) δ 7.99-8.01 (m, 2H), 7.42-7.54 (m, 5H), 6.77-6.85 (m, 3H), 4.24 (s, 2H), 3.77 (s, 3H).
Quantity
17 mL
Type
reactant
Reaction Step One
Name
2-phenyl-m-methoxycinnamic acid
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Yield
38%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.C1([C:14]2[C:24]([O:25][CH3:26])=[CH:23][CH:22]=[CH:21][C:15]=2[CH:16]=CC(O)=O)C=CC=CC=1.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:34])C=CC=CC=1.[C:44]1([CH3:50])[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1>>[C:44]1([C:50]([CH2:16][C:15]2[CH:21]=[CH:22][CH:23]=[C:24]([O:25][CH3:26])[CH:14]=2)=[O:34])[CH:49]=[CH:48][CH:47]=[CH:46][CH:45]=1

Inputs

Step One
Name
Quantity
17 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
2-phenyl-m-methoxycinnamic acid
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=C(C=CC(=O)O)C=CC=C1OC
Name
Quantity
28 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Name
Quantity
200 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
the residue was stirred further with Conc. HCl (100 mL) and dioxane (100 mL) for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(3 h)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the reaction mixture was quenched with concentrated HCl (20 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (200 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with water (400 mL)
EXTRACTION
Type
EXTRACTION
Details
was extracted with ether (3×300 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=O)CC1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 38%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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